Iturin C
Description
Structure
2D Structure
Properties
CAS No. |
52229-92-2 |
|---|---|
Molecular Formula |
C48H73N11O15 |
Molecular Weight |
1044.2 g/mol |
IUPAC Name |
2-[6,22-bis(2-amino-2-oxoethyl)-3-(3-amino-3-oxopropyl)-19-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-2,5,8,11,14,18,21,24-octaoxo-16-undecyl-1,4,7,10,13,17,20,23-octazabicyclo[23.3.0]octacosan-12-yl]acetic acid |
InChI |
InChI=1S/C48H73N11O15/c1-2-3-4-5-6-7-8-9-10-12-28-22-40(65)53-34(25-41(66)67)45(71)55-31(21-27-14-16-29(61)17-15-27)42(68)56-32(23-38(50)63)43(69)54-30(18-19-37(49)62)48(74)59-20-11-13-36(59)47(73)57-33(24-39(51)64)44(70)58-35(26-60)46(72)52-28/h14-17,28,30-36,60-61H,2-13,18-26H2,1H3,(H2,49,62)(H2,50,63)(H2,51,64)(H,52,72)(H,53,65)(H,54,69)(H,55,71)(H,56,68)(H,57,73)(H,58,70)(H,66,67) |
InChI Key |
MVHYSGWFUVMTLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)O |
Origin of Product |
United States |
Structural Characterization and Variants of Iturin C
Elucidation of Cyclic Heptapeptide (B1575542) Backbone
The core of the Iturin C molecule is a cyclic heptapeptide. This peptide ring is composed of seven α-amino acids. The specific sequence and configuration of these amino acids define the different members of the iturin family. frontiersin.org For the iturin family in general, the first three amino acids are typically conserved, while the remaining four positions show variability. frontiersin.orgnih.gov
A key structural feature that distinguishes this compound from the closely related Iturin A is a single amino acid substitution in the peptide backbone. In this compound, the asparagine (Asn) residue at position 1 of Iturin A is replaced by an aspartic acid (Asp). nih.govresearchgate.net This substitution results in a 1 Dalton mass difference between the two homologues. nih.govresearchgate.net The sequence of the peptide portion of this compound has been identified through mass spectrometry fragmentation analysis. nih.gov The cyclic structure is formed when the β-amino group of the fatty acid tail forms a peptide bond with the N-terminal amino acid, and its α-carboxyl group forms an amide bond with the C-terminal amino acid of the heptapeptide chain. nih.gov
Fatty Acid Chain Variability in this compound Homologues
A significant source of structural diversity within the this compound group arises from the β-amino fatty acid chain attached to the peptide ring. nih.gov This lipid component is not a single, fixed structure but rather a mixture of homologues that differ in the length and branching of their hydrocarbon chains. nih.govmdpi.com This variability is a common characteristic of the broader iturin family, which can possess fatty acid chains ranging from 13 to 17 carbons in length. nih.govnih.gov
Research has led to the identification of several this compound variants, or homologues, distinguished by the specific fatty acid attached. These variants are typically co-produced by a single bacterial strain. nih.govresearchgate.net For instance, a detailed mass spectrometric characterization of the lipopeptides produced by Bacillus subtilis K1 revealed the presence of three distinct variants of this compound. nih.gov These variants are differentiated by the length of their β-amino fatty acid side chains. nih.govresearchgate.net
The identification of these homologues is primarily achieved through mass spectrometry, which separates them based on their mass-to-charge ratio (m/z). Using this method, molecular ions at m/z 1,044.5, 1,058.5, and 1,072.5 have been identified as this compound homologues. nih.gov
| This compound Homologue | Mass-to-Charge Ratio (m/z) [M+H] | Inferred β-Amino Fatty Acid Chain Length |
| This compound (C14) | 1044.5 | C14 |
| This compound (C15) | 1058.5 | C15 |
| This compound (C16) | 1072.5 | C16 |
This table is based on data reported for this compound homologues identified via LC-MS/MS analysis. nih.gov
Advanced Structural Elucidation Methodologies for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of organic molecules like this compound. core.ac.ukmdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the complete structure. nih.gov
1D NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of protons and carbons, respectively, indicating the presence of characteristic functional groups like amide carbonyls and α-methine protons typical of a lipopeptide structure. nih.govresearchgate.net 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing connectivity between atoms. nih.govcore.ac.uk COSY experiments reveal proton-proton couplings within individual amino acid residues and the fatty acid chain, while HMBC shows correlations between protons and carbons over two to three bonds, allowing for the connection of adjacent amino acid residues to determine the peptide sequence. nih.gov This combination of NMR techniques enables the unambiguous assignment of the amino acid sequence and the structure of the fatty acid chain. nih.gov
High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the analysis of this compound. mdpi.com It provides highly accurate mass measurements, which are used to determine the elemental composition and precise molecular weight of the compound and its variants. nih.govnih.gov Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used. nih.govnih.gov
HR-MS is particularly effective in identifying the different homologues of this compound that vary in their fatty acid chain length. nih.gov By measuring the exact mass-to-charge ratio (m/z) of the molecular ions, researchers can distinguish between variants containing C14, C15, or C16 fatty acids. nih.govnih.gov Furthermore, tandem mass spectrometry (MS/MS) is used to fragment the parent ions. nih.govresearchgate.net The analysis of these fragment ions provides detailed structural information, confirming the amino acid sequence of the cyclic peptide backbone and identifying the specific fatty acid attached. frontiersin.orgnih.gov
Circular Dichroism (CD) Spectroscopy for Stereochemical Analysisasm.org
Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the structure of chiral molecules. researchgate.netnih.gov It measures the differential absorption of left- and right-circularly polarized light, providing valuable information about the three-dimensional structure, conformation, and absolute configuration of optically active compounds like peptides. nih.govrsc.org In the study of iturin-class lipopeptides, CD spectroscopy is employed for the stereochemical analysis of the constituent amino acids, which can exist in either L- or D-configurations. mdpi.comnih.gov
The conformation of the iturin peptide backbone has been investigated using various spectroscopic techniques, including CD spectroscopy. nih.gov While specific CD spectral data for this compound is not extensively detailed in the available research, the analysis of closely related compounds like Iturin A provides a representative example of the methodology's application to this lipopeptide class. mdpi.com For instance, conformational studies of Iturin A in trifluoroethanol revealed two positive Cotton effects at approximately 190 and 210 nm, and a negative Cotton effect at 198 nm. mdpi.com
By comparing the CD spectra of newly isolated iturins to the established spectrum of a known member like Iturin A, researchers can confirm stereochemical similarities within the family. mdpi.com This comparative approach helps in elucidating the absolute configuration of the amino acid residues in the peptide sequence. mdpi.comnih.gov The technique is often used in conjunction with other methods, such as the advanced Marfey's method (using 1-fluoro-2,4-dinitrophenyl-5-L/D-leucinamide), to definitively assign the L- or D-form of each amino acid residue following acid hydrolysis of the lipopeptide. mdpi.comnih.gov This rigorous analysis is essential for the complete structural elucidation of complex natural products like this compound and its variants.
Biosynthesis and Genetic Regulation of Iturin C Production
Non-Ribosomal Peptide Synthetase (NRPS) Pathways for Iturin Biosynthesis
Iturins are synthesized via a non-ribosomal biosynthetic pathway involving large multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs) oup.comresearchgate.net. NRPSs have a modular structure, where each module is typically responsible for incorporating one amino acid into the growing peptide chain oup.com. The order of these modules generally corresponds to the sequence of amino acids in the final peptide product oup.com. NRPS modules contain various domains, including adenylation (A) for amino acid activation, thiolation (T) for carrying the activated amino acid, and condensation (C) for peptide bond formation oup.com. The synthesis of iturin family lipopeptides involves the incorporation of a β-amino fatty acid researchgate.netpnas.org. The initiation of biosynthesis in iturins involves the incorporation of fatty acid chains through acyl-ACP catalysis facilitated by fatty acyl ligase (AL) and an acyl carrier protein (ACP) researchgate.netasm.org.
Identification and Characterization of itu Gene Clusters (e.g., ituD, ituA, ituB, ituC)
The biosynthesis of iturins is directed by gene clusters, commonly referred to as itu operons, which are typically around 38-40 kilobases in length scispace.comresearchgate.net. The iturin A biosynthetic operon, which is representative of the iturin family, consists of four main open reading frames (ORFs): ituD, ituA, ituB, and ituC scispace.comresearchgate.net. These genes encode the enzymes necessary for the assembly and modification of the iturin molecule researchgate.net.
ituD : This gene encodes a malonyl-CoA transacylase, an enzyme involved in fatty acid synthesis, which is related to the synthesis of the lipid tail of iturin scispace.compreprints.orgpsu.edu. Disruption of the ituD gene has been shown to result in a specific deficiency in iturin A production psu.edu.
ituA : This gene encodes a large protein with multiple functional modules, including those homologous to fatty acid synthetase, amino acid transferase, and peptide synthetase preprints.org. It functions as an aminoacyl-tRNA synthetase specifically for iturin biosynthesis, activating specific amino acids by attaching them to AMP to form aminoacyl-AMP intermediates, which are substrates for subsequent steps mdpi.com.
ituB : This gene encodes a peptide synthetase involved in forming the peptide chain researchgate.net. Specifically, it encodes a condensation enzyme that catalyzes the cyclization of activated amino acids, playing a central role in forming the cyclic peptide structure of iturins mdpi.com.
ituC : This gene also encodes a peptide synthetase researchgate.net. It contains a thioesterase (TE) domain at its C-terminal end, which is responsible for the cyclization and release of the lipoheptapeptide intermediate scispace.com.
The itu gene clusters show high homology across different Bacillus species that produce iturins scispace.complos.org. For instance, the ituD, ituA, ituB, and ituC genes in Bacillus subtilis subsp. krictiensis show high homologies (97–99%) to the iturin synthetase operons of Bacillus subtilis RB14 and Bacillus methylotrophicus CAU B946 plos.org.
Functional Genomics of Genes Encoding Iturin Biosynthesis Enzymes (e.g., Fatty Acid Ligases)
Functional genomics studies have aimed to understand the roles of genes involved in iturin biosynthesis. The ituD gene, encoding a malonyl-CoA transacylase, has been identified as crucial for iturin production psu.edu. Fatty acid ligases (FACLs) are also important as they activate fatty acids for incorporation into lipopeptides microbiologyresearch.org. While the exact mechanisms can vary, the incorporation of fatty acids in iturins involves enzymes like fatty acyl-AMP ligase (FAAL) researchgate.netasm.org. These FAAL enzymes are thought to have evolved from fatty acyl-CoA ligases asm.org. Research has also explored the functional domains within the NRPS enzymes, such as the adenylation (A) domains, which are responsible for substrate recognition and activation, contributing to the structural diversity of lipopeptides plos.org.
Regulation of Iturin Production and Expression
The biosynthesis of iturins is tightly regulated to ensure production under appropriate conditions mdpi.com. This regulation occurs at multiple levels, including transcriptional and translational control, and is influenced by environmental factors mdpi.com.
Transcriptional and Translational Control Mechanisms
Transcriptional regulation is a primary control point for gene expression, determining which genes are transcribed into mRNA iomcworld.org. In Bacillus, several regulatory proteins play a role in modulating the expression of genes involved in iturin biosynthesis mdpi.com.
ComA: This response regulator is involved in quorum sensing, a system that coordinates gene expression based on cell density mdpi.com. When signaling peptides like ComX reach a certain concentration, phosphorylated ComA binds to the promoters of target genes, including those for iturin biosynthesis, activating their transcription mdpi.com.
DegU: As part of a two-component regulatory system, phosphorylated DegU activates the transcription of iturin biosynthetic genes, enhancing their expression mdpi.com.
CodY: This transcriptional regulator senses nutrient availability mdpi.com. In nutrient-rich conditions, CodY can repress the expression of genes related to secondary metabolism, including iturin biosynthetic genes, by binding to their promoters mdpi.com.
AbrB: This regulatory gene has been reported to inhibit iturin synthesis researchgate.net.
Translational regulation controls the synthesis of protein from mRNA and is crucial for fine-tuning gene expression in response to changing conditions numberanalytics.com. While the search results specifically mention transcriptional regulators for iturin biosynthesis mdpi.com, translational control mechanisms, which can involve factors like mRNA structure and regulatory RNAs, are also general mechanisms of gene regulation iomcworld.orgnumberanalytics.com.
Influence of Environmental Factors on Gene Expression
Environmental factors significantly influence iturin production and the expression of the relevant genes mdpi.com. Nutrient availability, cell density (through quorum sensing), and temperature are known to play a role mdpi.com. For example, CodY's regulation is linked to nutrient levels mdpi.com. Quorum sensing, mediated by ComA and ComX, responds to cell density mdpi.com. Temperature can also affect lipopeptide production, with optimal temperatures varying for different lipopeptides mdpi.com. The interplay of these factors allows Bacillus to adapt iturin production to its surroundings mdpi.com.
Genetic Engineering Approaches for Enhanced Iturin Production
Genetic engineering techniques are being researched and applied to enhance iturin production in Bacillus species mdpi.commdpi.comnih.gov. Strategies include manipulating promoters, modifying regulatory genes, and strengthening precursor supply pathways mdpi.comresearchgate.netnih.gov.
Promoter Manipulation: Introducing strong constitutive promoters upstream of the itu operon can enhance the transcription of iturin biosynthetic genes mdpi.comscispace.comresearchgate.net. For instance, introducing the C2up promoter upstream of the itu operon in Bacillus amyloliquefaciens LL3 resulted in increased iturin A production mdpi.comscispace.com. Replacing the native promoter with a strong constitutive promoter like PbacA has also been shown to enhance iturin A yield researchgate.net.
Regulation Gene Modification: Modifying regulatory genes can impact iturin production mdpi.comsciforum.netfrontiersin.org. Overexpression of positive regulators like DegQ or deletion of repressors like AbrB can lead to increased iturin production mdpi.comresearchgate.netresearchgate.net. Inactivating Rap phosphatase-related genes (e.g., rapC, rapF, and rapH) has also been shown to enhance iturin A yield sciforum.netacs.org.
Strengthening Precursor Supply: Enhancing the synthesis of precursors, such as fatty acids, can improve iturin production nih.govfrontiersin.org. Overexpression of genes involved in fatty acid synthesis, like accAD, has been shown to increase iturin A yield nih.gov.
These genetic engineering approaches, sometimes combined with fermentation condition optimization, have successfully led to increased iturin production in engineered strains mdpi.comnih.govsciforum.net.
Data Table: Examples of Genetic Engineering Strategies for Enhanced Iturin Production
| Strategy | Target Gene/Element | Organism | Outcome | Source |
| Promoter replacement | Pitu with C2up promoter | Bacillus amyloliquefaciens LL3 | Increased Iturin A production | mdpi.comscispace.com |
| Promoter replacement | Pitu with PbacA promoter | Bacillus amyloliquefaciens HZ-12 | Enhanced Iturin A yield (132.15% increase) | researchgate.net |
| Overexpression of positive regulator | DegQ | Bacillus subtilis | Increased Iturin production | mdpi.comresearchgate.net |
| Deletion of repressor | abrB | Bacillus amyloliquefaciens | Enhanced Iturin A synthetase expression | researchgate.net |
| Inactivation of Rap phosphatase-related genes | rapC, rapF, rapH | Bacillus amyloliquefaciens HM618 | Enhanced Iturin A yield | sciforum.netacs.org |
| Overexpression of fatty acid synthesis genes | accAD | Bacillus amyloliquefaciens HZ-12 | Increased Iturin A yield (135.90% increase) | nih.gov |
| Deletion of endogenous plasmid containing Rap gene | plas1 | Bacillus amyloliquefaciens HM618 | Enhanced Iturin A synthesis | sciforum.netacs.org |
Strain Improvement through Molecular Manipulation (e.g., Mutagenesis, Genome Shuffling)
Strain improvement through molecular manipulation techniques like mutagenesis and genome shuffling has been explored to enhance the production of iturins, including Iturin C, in Bacillus strains. Mutagenesis, using agents such as UV irradiation or chemical mutagens like nitrosoguanidine (B1196799) (NTG) and ethyl methane (B114726) sulfonate (EMS), can induce random mutations in the bacterial genome. nih.govmicrobiologyjournal.orgnih.govfrontiersin.org These mutations can potentially affect genes involved in iturin biosynthesis or its regulation, leading to strains with improved production capabilities. For instance, UV mutagenesis has been shown to improve the antifungal activity of Bacillus velezensis by increasing the production of iturin, surfactin (B1297464), and fengycin (B216660), with higher expression levels of the corresponding biosynthesis genes observed in the mutant strain. mdpi.com
Genome shuffling is another technique that has been applied to improve iturin production. nih.govfrontiersin.orgasm.orgfrontiersin.orgmdpi.comresearchgate.net This method involves the recursive protoplast fusion of selected mutant strains, allowing for the recombination of beneficial mutations from different parent strains into a single offspring. nih.govfrontiersin.org A study demonstrated that genome shuffling of Bacillus amyloliquefaciens strains, initially obtained through UV, NTG, and atmospheric and room temperature plasma (ARTP) mutagenesis, resulted in a strain with a significantly increased iturin A yield. nih.govfrontiersin.org After two rounds of genome shuffling, a strain was obtained that exhibited a 2.03-fold increase in iturin A production compared to the wild-type strain. nih.govfrontiersin.org
The following table summarizes the results from a genome shuffling study on B. amyloliquefaciens LZ-5 for improved iturin A production:
| Strain Type | Iturin A Production (mg/L) | Fold Increase vs. Wild Type |
| Wild Type (LZ-5) | Baseline | 1.00 |
| First Shuffling Pool | 136.05 ~ 147.42 | 1.52 ~ 1.65 |
| Second Shuffling (F2-36) | 179.22 | 2.03 |
Note: Data derived from a study on Iturin A, a closely related iturin family lipopeptide, illustrating the potential of these techniques for iturin production improvement. nih.govfrontiersin.org
Gene Expression Studies for Overproduction
Gene expression studies are crucial for understanding the regulation of iturin biosynthesis and identifying targets for metabolic engineering to achieve overproduction. Analyzing the expression levels of the itu operon genes (ituD, ituA, ituB, ituC) and their regulators under different conditions or in engineered strains can provide insights into the bottlenecks in the production pathway. apsnet.org
Studies have shown that the expression of iturin biosynthetic genes can be upregulated during interactions with plant pathogens, suggesting a link between environmental cues and lipopeptide production. apsnet.org Quantitative reverse transcription PCR (qRT-PCR) has been used to demonstrate the increased expression of iturin biosynthetic genes in Bacillus amyloliquefaciens during co-culture with a fungal pathogen. apsnet.org
Strategies for increasing iturin production through gene expression manipulation include the use of strong constitutive promoters to enhance the transcription of the itu operon. mdpi.commdpi.comnih.gov Replacing the native promoter of the iturin operon with a stronger promoter, such as the repU promoter from plasmid pUB110, has been shown to increase iturin A production significantly. nottingham.ac.ukasm.org Overexpression of positive regulators like ComA and SigA has also been reported to enhance iturin A yield. frontiersin.orgmdpi.comresearchgate.netnih.gov Conversely, deleting genes encoding negative regulators, such as abrB, can lead to increased iturin production. frontiersin.orgfrontiersin.org
Furthermore, enhancing the supply of precursor molecules, such as branched-chain amino acids and fatty acids, can also contribute to increased iturin production. frontiersin.orgfrontiersin.orgmdpi.com Genetic modifications aimed at blocking carbon overflow metabolic pathways or disrupting sporulation (which can compete for resources) have been explored to redirect metabolic flux towards lipopeptide synthesis. frontiersin.org Overexpression of genes involved in fatty acid synthesis, such as accAD, has been shown to increase iturin A yield. frontiersin.org
The following table presents data on the impact of genetic modifications on iturin A titer in B. amyloliquefaciens strains:
| Genetic Modification | Iturin A Titer (mg/L) | Fold Increase vs. Original Strain |
| Original Strain (WH1) | 5.4 | 1.0 |
| ΔkinAΔbdhΔdhbFΔrapA | 17.0 | 3.2 |
| ΔkinAΔbdhΔdhbFΔrapA/T2-sfp (Flask fermentation) | 31.1 | ~1.8 (vs ΔkinAΔbdhΔdhbFΔrapA) |
| ΔkinAΔbdhΔdhbFΔrapA/T2-sfp (Bioreactor fermentation) | 123.5 | ~4.0 (vs Flask fermentation) |
| Final Engineered Strain (Bioreactor fermentation) | 123.5 | 22.8 (vs Original Strain) |
Note: Data on Iturin A production from a study focusing on metabolic engineering of Bacillus amyloliquefaciens. frontiersin.org
These studies highlight the potential of manipulating gene expression and metabolic pathways to improve the production of iturin lipopeptides.
Production and Fermentation Strategies for Iturin C
Optimization of Fermentation Parameters for Iturin C Yield
Optimizing fermentation parameters is a key approach to improve lipopeptide production, including this compound. Research focuses on factors such as nutrient sources, mineral ions, trace elements, pH, and temperature. nih.govscispace.comresearchgate.netnih.govnih.gov
Influence of Carbon and Nitrogen Sources on Iturin Production
The type and concentration of carbon and nitrogen sources in the culture medium significantly affect iturin production. Studies have shown that different carbon sources can lead to varying yields and even influence the production ratio of different iturin homologues. For instance, fructose, sucrose, and mannitol (B672) have been reported as better carbon sources for iturin A production compared to glucose. nih.govmicrobiologyresearch.orgnih.gov The nature of the nitrogen source is also a critical factor. Organic nitrogen sources like peptone and soybean meal have been found to promote iturin synthesis, whereas inorganic sources like ammonium (B1175870) nitrate (B79036) may be less effective. nih.govplos.org Some amino acids, such as L-asparagine, have been identified as effective substrates for iturin biosynthesis, while others like L-glutamine and L-serine were less effective, and L-proline and D-tyrosine did not support production in one study. microbiologyresearch.orgnih.govzgswfz.com.cn
Effects of Mineral Ions and Trace Elements on Iturin Biosynthesis
Mineral ions and trace elements play vital roles as cofactors for enzymes involved in the biosynthetic pathways of lipopeptides. researchgate.net The presence and concentration of specific ions can significantly impact iturin production. For example, the synthesis of iturin by Bacillus amyloliquefaciens is favored by the presence of Mn²⁺ and Fe²⁺ ions. tuiasi.ronih.gov Studies on surfactin (B1297464) production, another Bacillus lipopeptide, have highlighted the significance of Mg²⁺, K⁺, Mn²⁺, and Fe²⁺, with interactive effects of Mg²⁺ and K⁺ being particularly notable. researchgate.netsci-hub.se The addition of calcium ions to the culture medium has been shown to inhibit the excretion of iturin A from cells in some cases. microbiologyresearch.org
Impact of pH and Temperature on Iturin Fermentation
pH and temperature are crucial environmental parameters influencing microbial growth and the production of secondary metabolites like iturins. The optimal pH and temperature for iturin production can vary depending on the Bacillus strain. For instance, optimal conditions for iturin A production by one strain of Bacillus amyloliquefaciens were reported as pH 7.0 and 27 °C. scispace.com While pH and temperature are considered minor factors compared to carbon and nitrogen sources in some solid-state fermentation studies for iturin A, they still play a role. nih.govresearchgate.net Iturin production has been detected in media containing plant-derived nutrients at 25°C and 30°C, but not at 15°C. academicjournals.orgacademicjournals.orgresearchgate.net A two-stage temperature strategy, involving an initial period at a higher temperature for cell growth followed by a lower temperature for lipopeptide production, has also been explored to enhance yield. tandfonline.comfrontiersin.org
Bioreactor Design and Operation for Scalable Iturin Production
Bioreactor design and operation are critical for scaling up iturin production. Different fermentation modes, such as submerged liquid fermentation (SmF) and solid-state fermentation (SSF), are employed. tuiasi.rofrontiersin.orgresearchgate.net SSF, particularly using agro-industrial residues, is considered economically advantageous due to cheaper substrates, although challenges in monitoring and controlling parameters in non-homogeneous systems exist. tandfonline.comresearchgate.net Aerated packed bed bioreactors have been investigated for iturin A production in SSF, demonstrating that parameters like volumetric airflow rate and the concentration of bulking agents (e.g., rice husk) are important operational factors. nih.govresearchgate.net Bioreactor design can also incorporate features like specific agitation devices to manage foaming, which is relevant for biosurfactant production. nih.govuliege.be Biofilm reactors have shown promise for increasing iturin A yield and productivity compared to conventional suspended cell fermentations, offering process stability and reducing the need for repeated inoculation in repeated-batch operations. frontiersin.org
Utilizing Agro-Industrial By-products as Sustainable Substrates for Iturin Synthesis
Utilizing agro-industrial by-products as fermentation substrates offers a sustainable and cost-effective approach for iturin production. tandfonline.comtuiasi.roresearchgate.net Various by-products have been successfully employed, including rice bran husk, sunflower oil, coconut oil cake, cotton oil cake, corn cob, orange peel, jackfruit peel, sugarcane leaf, pineapple peel, banana leaf, cheese whey, dry yeast cells, pongamia seed cake, jatropha seed cake ground oil cake, glucose with MSM, corn steep liquor, soybean meal, soy hydrolysate, cashew fruit juice, polypeptone, molasses, and rice, noodles, fish, cassava, and potato wastes. nih.govtandfonline.com Soybean curd residue (okara), a byproduct of tofu manufacturing, has been effectively used as a substrate in SSF for iturin A production, achieving significantly higher yields compared to SmF in some studies. nih.govresearchgate.net Rapeseed meal has also been investigated as a cost-effective nitrogen source, showing a promoting effect on iturin A production. plos.org While agro-industrial wastes can be cost-effective, the presence of insoluble substrates or spores may necessitate pre-treatment steps. tandfonline.com
Specific Production of this compound by Endophytic Bacillus Strains (e.g., Bacillus sp. LLB-04)
Endophytic bacteria, residing within plant tissues, represent a source of novel and potent lipopeptide producers. researchgate.netresearcher.lifescielo.br Research has specifically identified endophytic Bacillus strains capable of producing this compound. Bacillus sp. strain LLB-04, isolated from the leaves of the hemiparasite Scurrula parasitica, has been shown to produce Iturin C3 biosurfactant. researchgate.netresearchgate.netnih.govresearcher.lifedntb.gov.uacolab.wsresearchgate.net This strain produced Iturin C3 in static batch culture using Nutrient Broth (NB) medium over a period of 120 hours. nih.govresearcher.life The produced biosurfactant was characterized through various analytical methods after extraction and purification. researchgate.netresearchgate.netnih.govresearcher.life The identification of such endophytic strains highlights their potential for the large-scale production of specific iturin homologues like Iturin C3. researchgate.netresearchgate.netnih.gov
Isolation, Purification, and Advanced Analytical Detection of Iturin C
Extraction Methodologies for Iturin C from Fermentation Broth
The initial step in obtaining this compound involves its extraction from the liquid culture medium, or fermentation broth, where it is secreted by the producing bacteria. The choice of extraction method is crucial for maximizing the yield and purity of the crude extract. Two primary strategies are widely employed: solvent extraction and acid precipitation.
Solvent extraction is a common method for recovering lipopeptides like this compound from fermentation broths. This technique leverages the solubility of this compound in organic solvents to separate it from the aqueous medium and other components. Methanol and ethanol (B145695) are frequently used solvents due to their ability to effectively dissolve these amphiphilic molecules. cabidigitallibrary.orgnih.govmyfoodresearch.comnih.gov
The process typically involves mixing the fermentation broth with the chosen solvent, followed by separation of the organic phase containing the dissolved this compound. Factors such as the solvent-to-broth ratio, extraction time, and temperature can be optimized to enhance the extraction efficiency. researchgate.net Aqueous solutions of these alcohols are also utilized, as the polarity of the solvent can influence the selective extraction of different lipopeptide families. nih.gov For instance, a threefold extraction of the cell-free broth with a chloroform/methanol mixture (2:1, v/v) has been shown to be effective for the recovery of Iturin A, a closely related compound. nih.gov
Table 1: Comparison of Solvents for this compound Extraction
| Solvent System | Advantages | Disadvantages |
| Methanol | High extraction efficiency for iturins. cabidigitallibrary.org | Can co-extract other cellular components. |
| Ethanol | Effective in extracting lipopeptides. nih.gov | May require further purification steps. |
| Butanol | Good for separating lipopeptides from the aqueous phase. cabidigitallibrary.org | Can be more challenging to remove during downstream processing. |
| Chloroform/Methanol | Effective for a broad range of lipopeptides. nih.gov | Involves the use of a chlorinated solvent. |
Acid precipitation is a widely used and effective initial step for the recovery of this compound and other lipopeptides from the fermentation supernatant. nih.govfrontiersin.orgnih.gov This method is based on the principle that the solubility of these acidic lipopeptides in the aqueous phase decreases significantly at a low pH.
The protocol involves adjusting the pH of the cell-free fermentation broth to approximately 2.0 using a strong acid, such as hydrochloric acid (HCl). ijcmas.com This acidification causes the this compound molecules to precipitate out of the solution. The precipitate is then collected by centrifugation. Following precipitation, the crude this compound is typically redissolved in an organic solvent, most commonly methanol, to separate it from other acid-insoluble components. nih.govijcmas.com This methanolic extract can then be further purified using chromatographic techniques. This straightforward and scalable method is often the first choice for concentrating this compound from large volumes of culture supernatant. nih.gov
Chromatographic Separation and Purification Techniques for this compound
Following initial extraction, the crude this compound isolate contains a mixture of different lipopeptide isoforms and other co-extracted impurities. To obtain pure this compound, various chromatographic techniques are employed, which separate molecules based on their physicochemical properties such as polarity, size, and charge. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the high-resolution separation and purification of this compound isoforms. frontiersin.orgnih.govfrontiersin.orgapsnet.orgresearchgate.netnih.govnih.govjmbfs.orgresearchgate.netkoreascience.kr This method separates molecules based on their hydrophobicity. springernature.com
In RP-HPLC, the stationary phase is nonpolar (e.g., C18 silica (B1680970) gel), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov A gradient of increasing organic solvent concentration is often used to elute the bound lipopeptides. frontiersin.org The more hydrophobic this compound isoforms interact more strongly with the stationary phase and thus elute later. Detection is commonly performed using a UV detector, often at wavelengths around 210-220 nm, which corresponds to the peptide bonds. nih.govfrontiersin.org The fractions corresponding to the this compound peaks are collected for further analysis. nih.gov
Table 2: Typical RP-HPLC Parameters for this compound Purification
| Parameter | Typical Conditions |
| Column | C18 reversed-phase column. nih.govfrontiersin.org |
| Mobile Phase | Gradient of acetonitrile and water, often with an ion-pairing agent like trifluoroacetic acid (TFA). nih.govfrontiersin.org |
| Flow Rate | 0.5 - 1.0 mL/min. ijcmas.com |
| Detection | UV at 210-220 nm. nih.govfrontiersin.org |
While RP-HPLC is excellent for fine fractionation, other chromatographic techniques can be employed for initial enrichment and removal of impurities that differ significantly in size or charge from this compound. nih.gov
Size-Exclusion Chromatography (SEC) , also known as gel filtration chromatography, separates molecules based on their hydrodynamic volume. nih.govlcms.cz In the context of this compound purification, SEC can be used to remove high-molecular-weight proteins or low-molecular-weight contaminants from the crude extract. nih.gov The sample is passed through a column packed with a porous resin. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules like this compound can enter the pores, resulting in a longer retention time.
Ion Exchange Chromatography (IEC) separates molecules based on their net charge. researchgate.net Since this compound is an acidic lipopeptide, it will carry a net negative charge at a neutral or slightly alkaline pH. Anion exchange chromatography, where the stationary phase is positively charged, can be used to bind this compound while allowing neutral and positively charged impurities to pass through. The bound this compound is then eluted by increasing the salt concentration or decreasing the pH of the mobile phase. nih.gov
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the initial screening of this compound production and for monitoring the progress of purification. nih.govijcmas.comnih.govapsnet.orgnih.govcreative-enzymes.commdpi.com It can also be used for small-scale partial purification.
In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica gel. The plate is then placed in a developing chamber with a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. For this compound, a common mobile phase is a mixture of chloroform, methanol, and water. nih.gov After development, the separated spots can be visualized, for example, by spraying with a reagent like ninhydrin, which reacts with the amino acids in the peptide portion of this compound to produce a colored spot. ijcmas.com The retention factor (Rf value) of the spots can be compared to that of a known this compound standard for identification. apsnet.org
Table 3: Common TLC Systems for this compound Analysis
| Stationary Phase | Mobile Phase (v/v/v) | Detection Method |
| Silica Gel | Chloroform:Methanol:Water (65:25:4). nih.govnih.gov | Ninhydrin spray, Phosphomolybdic acid stain. ijcmas.comnih.gov |
| Silica Gel | Butanol:Ethanol:0.1% Acetic Acid (1:4:1). nih.gov | UV visualization, Bioautography. ijcmas.comnih.gov |
Advanced Analytical Techniques for this compound Identification and Quantification
The precise identification and quantification of this compound and its homologues necessitate sophisticated analytical methods due to the complexity of the lipopeptide mixtures produced by Bacillus species. These techniques provide detailed insights into the molecular structure, mass, and concentration of this compound, which are crucial for research and application purposes.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Molecular Profiling
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful and rapid technique for the molecular profiling of lipopeptides like this compound. mdpi.com This method allows for the determination of the molecular weights of different this compound homologues present in a sample, providing a characteristic "fingerprint" of the producing strain.
In a typical MALDI-TOF MS analysis, the lipopeptide sample is co-crystallized with a matrix material, such as α-cyano-4-hydroxycinnamic acid, on a target plate. nih.gov A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules. The time it takes for these ions to travel through a flight tube to a detector is measured, which is proportional to their mass-to-charge ratio (m/z). This allows for the generation of a mass spectrum showing the various lipopeptide species present.
Research has demonstrated the utility of MALDI-TOF MS in identifying various this compound variants, which primarily differ in the length and branching of their β-amino fatty acid chains. For instance, studies have successfully used this technique to detect this compound homologues with fatty acid chains ranging from C13 to C17. nih.gov The resulting mass spectra often show clusters of peaks corresponding to protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov
Table 1: Representative m/z Values of this compound Homologues Detected by MALDI-TOF MS
| This compound Homologue | Fatty Acid Chain | Predicted [M+H]⁺ (m/z) |
| This compound (C14) | C14 β-amino fatty acid | 1043.6 |
| This compound (C15) | C15 β-amino fatty acid | 1057.6 |
| This compound (C16) | C16 β-amino fatty acid | 1071.6 |
| This compound (C17) | C17 β-amino fatty acid | 1085.6 |
Note: The observed m/z values can vary slightly based on instrumentation and adduct formation.
This technique is particularly advantageous for its high speed, sensitivity, and ability to analyze complex mixtures with minimal sample preparation, making it an ideal tool for screening and profiling this compound production in various bacterial isolates. mdpi.comnih.gov
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for Homologue Characterization and Quantification
For a more in-depth characterization and accurate quantification of this compound homologues, Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the method of choice. nih.govnih.gov This technique couples the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. researchgate.net
Initially, the complex lipopeptide extract is separated by a reversed-phase high-performance liquid chromatography (RP-HPLC) column. researchgate.net This separation is based on the hydrophobicity of the different this compound homologues, which is influenced by the length of their fatty acid chains. The separated compounds then enter the electrospray ionization (ESI) source, where they are converted into gaseous ions.
In the mass spectrometer, specific ions corresponding to different this compound homologues can be selected and fragmented. The resulting fragmentation pattern, or product ion spectrum, provides detailed structural information that can confirm the amino acid sequence and the structure of the fatty acid chain. researchgate.net For example, the fragmentation of the protonated molecule [M+H]⁺ of Iturin A at m/z 1043 has been shown to yield specific product ions that are characteristic of its structure. researchgate.net
LC-ESI-MS/MS is not only crucial for structural elucidation but also for the sensitive and accurate quantification of this compound. nih.gov By using a validated method, researchers can achieve good linearity over a specific concentration range, with high recovery rates and low limits of detection. nih.gov This quantitative capability is essential for monitoring this compound production during fermentation and for quality control of final products.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation
While mass spectrometry techniques provide excellent information on molecular weight and sequence, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive, three-dimensional structural confirmation of this compound. nih.govnih.gov NMR provides detailed information about the connectivity of atoms and the spatial arrangement of the molecule.
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are used to identify the types and numbers of protons and carbons in the molecule. researchgate.net For instance, the ¹H NMR spectrum of Iturin A shows characteristic signals for the α-protons of the amino acids in the peptide ring (typically between δ 3.70-4.70 ppm) and signals for the methyl and methylene (B1212753) protons of the fatty acid side chain. researchgate.net The ¹³C NMR spectrum reveals carbonyl resonances from the peptide bonds and signals corresponding to the aromatic carbons of the tyrosine residue. researchgate.net
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are employed to establish the complete structure. mdpi.com These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and the determination of the amino acid sequence. mdpi.com This detailed structural information is vital for understanding the structure-activity relationship of this compound.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Iturin F1 (a related Iturin compound)
| Atom | δC (ppm) | δH (ppm) |
| Asn1 Cα | 51.9 | 4.49 |
| Tyr Cα | 54.9 | 4.39 |
| Asn2 Cα | 51.5 | 4.54 |
| Gln Cα | 53.0 | 4.10 |
| 4-OH-Pro Cα | 58.7 | 4.25 |
| Asn3 Cα | 51.2 | 4.60 |
| Ser Cα | 55.4 | 4.20 |
| β-amino fatty acid Cβ | 50.7 | 3.89 |
Source: Adapted from NMR spectroscopic data for Iturin F1 in DMSO-d6. mdpi.com
Quantitative Colorimetric Assays for this compound Detection
While chromatographic and spectrometric methods are highly accurate, they can be time-consuming and require expensive equipment. For rapid and routine quantification of this compound, quantitative colorimetric assays can be employed. nih.gov These methods are often used for initial screening or process monitoring.
One common approach involves the use of reagents that react with specific functional groups in the this compound molecule to produce a colored product. The intensity of the color, which can be measured with a spectrophotometer, is proportional to the concentration of this compound. Although not as specific as MS or NMR, these assays can provide a quick estimate of the total lipopeptide concentration. nih.gov The simplicity and cost-effectiveness of these methods make them valuable tools in certain stages of research and production. nih.gov
Molecular Mechanisms of Action of Iturin C
Interaction with Cellular Membranes and Membrane Integrity
Iturin C, being an amphiphilic molecule, readily interacts with the lipid bilayer of cell membranes. mdpi.commdpi.com This interaction is driven by both electrostatic and hydrophobic forces. researchgate.net The insertion of the hydrophobic tail of this compound into the lipid bilayer causes an asymmetrical lateral expansion of the outer leaflet, which perturbs the hydration degree and increases local membrane curvature, leading to membrane destabilization. mdpi.comresearchgate.net This disruptive action compromises the structural integrity of the cell membrane. mdpi.com
Pore Formation and Membrane Permeabilization Mechanisms
A key mechanism by which this compound affects cellular membranes is through the formation of pores or channels. nih.govmdpi.commdpi.comnih.gov This pore formation increases the permeability of the membrane. mdpi.comnih.gov Studies suggest that these ionic pores may arise from the presence of aggregates within the phospholipid membrane, which can be either lipopeptide aggregates or lipopeptide/phospholipid complex aggregates. nih.govtcdb.org The ability of iturin compounds to increase membrane permeability is directly linked to the formation of these ion-conducting pores. nih.govtcdb.org
Disruption of Lipid Bilayer Structure and Function (e.g., K+ Ion Efflux)
The interaction of this compound with the lipid bilayer disrupts its structure and function. mdpi.commdpi.comresearchgate.net This disruption leads to altered membrane permeability and can cause leakage of intracellular contents. mdpi.commdpi.com A significant consequence of membrane permeabilization by iturins is the increased permeability to ions, particularly the efflux of potassium ions (K+). nih.govnih.govtcdb.orgresearchgate.netresearchgate.netnih.gov This leakage of essential ions contributes to ionic imbalance and the disruption of intracellular homeostasis, ultimately leading to cell death. mdpi.com The disruption of the lipid bilayer can also involve changes in membrane fluidity. scirp.orgnih.gov
Specific Interactions with Membrane Components (e.g., Ergosterol (B1671047), Cholesterol)
Iturins have been shown to interact strongly with sterols present in cellular membranes, such as ergosterol in fungal membranes and cholesterol in animal membranes. mdpi.comnih.govtcdb.orgresearchgate.nettcdb.orgplos.org These interactions can lead to the formation of lipopeptide-sterol complexes, which are thought to contribute to the formation of ion-conducting pores in membranes. mdpi.comnih.govresearchgate.net While mycosubtilin (B72517), another iturin family member, has shown preferential affinity for cholesterol over ergosterol in some studies, the interaction with sterols is a general feature of active iturins and plays a role in their membrane-disrupting activity. plos.org Higher levels of plasma membrane sterols can influence the effectiveness of iturins. asm.org
Non-Membrane Associated Molecular Targets
While the primary mechanism of action of this compound and other iturins is focused on membrane disruption, some studies have explored potential non-membrane associated targets.
Interactions with Fungal Cell Wall Synthesis Enzymes (e.g., (1,3)-β-D-glucan synthase)
Research suggests that iturins, including iturin A and fengycin (B216660), may inhibit the activity of enzymes involved in fungal cell wall synthesis, such as (1,3)-β-D-glucan synthase. researchgate.net This inhibition can disrupt the synthesis of the fungal cell wall, which is a crucial structural component. researchgate.net
Interactions with Bacterial Cell Wall Synthesis Proteins (e.g., MurA protein)
Information specifically regarding the interaction of this compound with bacterial cell wall synthesis proteins like MurA protein was not prominently found in the provided search results. However, iturin lipopeptides in general do exhibit antibacterial efficacy against certain bacteria, and their mechanism involves the disruption of bacterial cell membranes. nih.govmdpi.com Further research may be needed to fully elucidate any potential interactions with bacterial cell wall synthesis pathways.
Induction of Cellular Apoptosis Pathways
Members of the iturin family, including Iturin A, have been observed to induce apoptosis in various cell types, particularly fungal and cancer cells nih.govbohrium.comnih.govmdpi.com. This induction can occur through the disruption of fungal cell membranes and interference with membrane processes nih.gov. Studies on Iturin A-like lipopeptides have shown they can trigger apoptosis via the mitochondrial/cytochrome c signal pathway bohrium.com. These lipopeptides can affect the cell cycle, increase the population of cells in the G1 phase, and decrease those in the S phase bohrium.com. They can also lead to DNA damage and a decrease in mitochondrial membrane potential bohrium.com. The induction of apoptosis by Bacillus subtilis lipopeptides, including iturin, has also been observed in cancer cells, involving the intrinsic pathway characterized by the upregulation of pro-apoptotic proteins like Bax and Bad and downregulation of anti-apoptotic proteins like Bcl-2 nih.gov.
Modulation of Reactive Oxygen Species (ROS) Production
Modulation of Reactive Oxygen Species (ROS) production is another mechanism associated with the iturin family mdpi.comfrontiersin.org. Iturin A has been shown to trigger oxidative stress reactions and cause ROS accumulation in fungal cells mdpi.comfrontiersin.org. This increase in ROS levels can be related to the inhibitory effect on cell viability bohrium.com. Studies on Iturin A against Phytophthora infestans revealed that it triggered oxidative stress, leading to mitochondrial damage and a decline in ATP production frontiersin.org. Iturin W, another iturin congener, has also been found to increase ROS levels in Staphylococcus aureus by reducing the expression of genes related to ROS scavenging enzymes nih.gov.
Synergistic Mechanisms of Action with Other Bioactive Compounds
This compound has demonstrated synergistic effects when combined with other antimicrobial agents, enhancing its efficacy researchgate.net. This synergy can occur with conventional antibiotics and other lipopeptides produced by Bacillus species researchgate.net.
Enhanced Efficacy with Conventional Antimicrobial Agents (e.g., Streptomycin (B1217042), Ciprofloxacin (B1669076), Vancomycin)
Research has indicated that this compound can exhibit synergistic effects with conventional antibiotics such as streptomycin, ciprofloxacin, and vancomycin (B549263) against various pathogens researchgate.net. A study investigating the synergistic effects of Iturin C3 with these antibiotics against topical and food-borne pathogens showed favorable interactions, with synergistic or additive effects observed depending on the pathogen researchgate.net. For instance, synergy was observed with streptomycin, ciprofloxacin, and vancomycin against B. subtilis, and with streptomycin and ciprofloxacin against E. coli researchgate.net.
Computational Modeling and In Silico Simulation of this compound Interactions
Computational modeling and in silico simulations have become valuable tools for understanding the structural properties, molecular interactions, and mechanisms of action of lipopeptides like this compound mdpi.com. These methods can predict and improve the three-dimensional structures of these compounds and provide insights into their conformational dynamics, stability, and interactions mdpi.com.
Molecular Dynamics Simulations of this compound with Lipid Bilayers
Molecular dynamics simulations have been employed to examine the interactions between iturin compounds and lipid bilayers mdpi.com. These simulations can provide valuable insights into the mechanism of membrane disruption, such as the formation of pores or ion channels mdpi.com. Coarse-grained molecular dynamics simulations, in particular, have been used to study the interactions of iturins with lipid bilayers, contributing to the understanding of how these lipopeptides affect membrane integrity mdpi.com. While specific molecular dynamics simulations focusing solely on this compound were not detailed, studies on other iturins and lipopeptides with lipid bilayers highlight the applicability of this technique to elucidate the membrane-interactive mechanisms relevant to this compound nih.govnih.govumich.edursc.org.
Quantum Mechanical Calculations for Conformational Dynamics
Quantum mechanical (QM) calculations, often coupled with molecular dynamics simulations, are valuable tools for predicting and refining the three-dimensional structures of lipopeptide compounds like this compound. nih.govumanitoba.ca These calculations provide critical insights into the conformational dynamics, stability, and interactions of the molecules, thereby enhancing the understanding of their biological functions. nih.gov While the intricate nature of iturin compounds has historically limited extensive computational modeling, QM calculations contribute to understanding the flexibility and preferred shapes of these molecules, which are essential for their interaction with biological membranes and target proteins. nih.govuminho.pt Studies employing such methods for related lipopeptides, such as pseudofactin II and mycosubtilin (another iturin family member), demonstrate their utility in analyzing conformational changes and interactions, including those with metal ions. uminho.ptacs.org
Molecular Docking and Virtual Screening for Target Binding Site Prediction
Molecular docking and virtual screening techniques are widely used to investigate the binding interactions between lipopeptides like this compound and their potential molecular targets. nih.gov These in silico approaches provide significant insights into the relationship between the structural attributes and pharmacological properties of therapeutic agents. nih.gov
Research has utilized molecular docking to predict the interaction of this compound with specific protein targets, including the β-Barrel Assembly Machinery (BAM) complex of Escherichia coli and human Calmodulin-regulated spectrin-associated protein 1 (HsCKK of Human CAMSAP1). researchgate.net
BAM complex of E. coli : The BAM complex is essential for the insertion and folding of outer membrane proteins (OMPs) in Gram-negative bacteria like E. coli. elifesciences.orgnih.gov It is a multi-subunit complex, with BamA being the central component containing periplasmic POTRA domains. elifesciences.orgelifesciences.org Molecular docking analysis has been performed to study the potential interactions between this compound and the E. coli BAM complex (PDB ID 6LYR). researchgate.net This suggests this compound may interfere with the function of this critical bacterial machinery, potentially disrupting outer membrane integrity or OMP assembly.
HsCKK of Human CAMSAP1 : Human CAMSAP1 is a protein involved in organizing non-centrosomal microtubules by binding to their minus ends via its CKK domain. uniprot.orgnih.govwikipedia.org Molecular docking analysis has also been conducted to predict the interaction of this compound with HsCKK (human CAMSAP1) decorated 14pf taxol-GDP microtubule (PDB ID 6QVJ). researchgate.net The docking results indicated potential interactions, including conventional Hydrogen Bonds, Carbon Hydrogen Bonds, Pi-Alkyl bonds, and Alkyl bonds, with a reported binding energy. researchgate.net This suggests a potential interaction with human cellular components, although the biological implication of this specific interaction requires further investigation.
Molecular docking studies on other iturin family members, such as Iturin A, have shown affinity for targets like (1,3)-β-D-glucan synthase in Candida albicans and the MurA protein in Salmonella typhimurium, highlighting the potential for iturins to interact with key components of microbial cell walls and membranes. mdpi.com
Predictive Analysis of Protein-Ligand Interactions for this compound
Predictive analysis of protein-ligand interactions for this compound builds upon molecular docking and simulation data to understand the nature and stability of its binding to target proteins. These analyses aim to capture the functional and structural nuances of proteins in their biochemical context when interacting with a ligand. biorxiv.org
Detailed research findings from in silico protein-ligand interaction studies involving Iturin C3 (a derivative of this compound) have predicted interactions with different membrane proteins of topical and food-borne pathogens, in addition to the aforementioned human tubulin proteins (HsCKK) and the BAM complex of E. coli. researchgate.net These predictive analyses utilize software like Autodock Vina to determine binding affinities and characterize the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.netmdpi.com
Predictive modeling integrating protein-ligand interaction data can increase predictive power in understanding biological mechanisms. biorxiv.org While challenges remain due to the dynamic nature of protein structures, advancements in computational methods, including molecular dynamics simulations, provide more accurate insights into a compound's behavior within a biological target and the energetic dynamics of protein-ligand interactions. mdpi.comresearchgate.net Analysis of parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) from molecular dynamics simulations can further evaluate the conformational stability of the protein-ligand complex and the flexibility of the protein upon ligand binding. researchgate.net
Based on the provided search results, here is a summary of predicted binding energies from a molecular docking study involving Iturin C3:
| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) |
| BAM complex of E. coli | 6LYR | -32.8 |
| HsCKK (human CAMSAP1) decorated 14pf taxol-GDP microtubule | 6QVJ | -32.8 |
Note: The reported binding energy value (-32.8 kcal/mol) was the same for both targets in the cited source researchgate.net. This may represent a specific metric or an average value reported in that study.
These predictive analyses are crucial for identifying potential targets and understanding the molecular basis of this compound's biological activities, paving the way for further experimental validation.
Biological Activities and Applications in Biocontrol Research
Antifungal Efficacy of Iturin C against Plant Pathogens
This compound exhibits significant antifungal activity against a variety of fungi, including numerous plant pathogens. d-nb.infonih.govwikipedia.orguni.lu Its efficacy positions it as a compound of interest for developing biological control agents. d-nb.infonih.govwikipedia.orguni.lu
Broad-Spectrum Inhibition against Fungi
Research indicates that this compound possesses broad-spectrum inhibitory activity against a wide range of fungal species. nih.govnih.govuni.lu This includes important human and plant pathogens. Specific examples of fungi inhibited by this compound include Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans, and Trichophyton spp. Furthermore, it demonstrates efficacy against numerous plant pathogenic fungi such as Fusarium spp. (e.g., Fusarium oxysporum), Rhizoctonia spp. (e.g., Rhizoctonia solani), Pythium spp., Botrytis cinerea, Penicillium expansum, Venturia inaequalis, Colletotrichum gloeosporioides, and Magnaporthe oryzae. nih.govuni.lu
Inhibition of Mycelial Growth and Spore Germination
A key aspect of this compound's antifungal mechanism is its ability to inhibit fungal growth and reproduction. Studies have shown that this compound effectively inhibits both the mycelial growth and spore germination of various fungi. For instance, it has been specifically reported to inhibit the mycelial growth and spore germination of Fusarium oxysporum.
Impact on Biofilm Formation by Fungi
This compound has been found to impact biofilm formation by fungi, particularly Candida albicans. It has been shown to inhibit the formation of C. albicans biofilms and can also affect mature biofilms.
Antibacterial Activity of this compound
In addition to its prominent antifungal properties, this compound also exhibits antibacterial activity. d-nb.info However, its effectiveness can vary depending on the bacterial species. Generally, this compound is considered less potent against Gram-negative bacteria compared to Gram-positive bacteria.
Activity against Gram-Positive Bacteria
This compound demonstrates activity against various Gram-positive bacteria. This includes inhibition of Staphylococcus spp. and Methicillin-resistant Staphylococcus aureus (MRSA). While Bacillus subtilis is a producer of this compound, the compound can also affect the producing organism itself or closely related Bacillus species, indicating a potential role in regulating microbial communities.
Activity against Gram-Negative Bacteria
While generally less potent than against Gram-positive bacteria, this compound does show some level of activity against certain Gram-negative bacteria. Examples of Gram-negative bacteria against which this compound has shown some activity include Escherichia coli, Vibrio cholerae, and Ralstonia solanacearum.
Inhibition of Bacterial Cell Aggregation and Biofilm Formation (e.g., topical and food-borne pathogens)
This compound has demonstrated efficacy in inhibiting bacterial biofilm formation and preventing the adhesion of topical and food-borne pathogens. Studies have shown that this compound produced by endophytic Bacillus sp. can effectively control the colonization of these pathogens in vitro and on biomedical devices. nih.govresearchgate.netresearchgate.net The biosurfactant produced by Bacillus sp. LLB-04, identified as iturin C3, exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.1 to 1.6 mg/ml. nih.govresearchgate.net The average biofilm inhibition concentration (BIC) was reported between 0.8 and 1.6 mg/ml for 18-hour-old cells, with biofilm formation inhibited up to 46.4 times at a concentration of 1.6 mg/ml. nih.govresearchgate.net Furthermore, iturin C3 was capable of destabilizing preformed biofilms aged 40-48 hours and showed synergistic effects when combined with conventional antibiotics like streptomycin (B1217042), ciprofloxacin (B1669076), and vancomycin (B549263) against various bacterial strains including Bacillus subtilis, Escherichia coli, and Staphylococcus epidermidis. nih.gov In silico studies suggest that this compound can interact with different membrane proteins of topical and food-borne pathogens, contributing to its mechanism of action. nih.govresearchgate.net
| Pathogen Strain | MIC (mg/ml) | Average BIC (mg/ml) | Biofilm Inhibition at 1.6 mg/ml (Fold) |
|---|---|---|---|
| Bacillus subtilis MTCC 411 | 0.1 - 1.6 | 0.8 - 1.6 | Up to 46.4 |
| Escherichia coli MTCC 730 | 0.1 - 1.6 | 0.8 - 1.6 | Up to 46.4 |
| Staphylococcus epidermidis MTCC 3086 | 0.1 - 1.6 | 0.8 - 1.6 | Up to 46.4 |
Note: Data is based on the reported range for broad-spectrum activity of iturin C3. nih.govresearchgate.net
Antiviral Properties of this compound
While some reports suggest that iturins, in general, may have limited or no antiviral activity plos.org, emerging research indicates potential antiviral properties for certain iturin family members, including Iturin A and mycosubtilin (B72517). These lipopeptides have shown activity against SARS-CoV-2 in Vero cells, reducing viral infectivity. mdpi.comtandfonline.com Pre-incubation of the virus with mycosubtilin and iturin A at specific concentrations prevented the cytopathogenic effect on Vero cells. mdpi.comtandfonline.com Molecular docking studies have predicted interactions of iturin with the ACE2-spike protein as a possible antiviral target. mdpi.com It is worth noting that this compound specifically has been reported to not exhibit hemolytic activity, which is a characteristic sometimes associated with other iturins. tandfonline.com
Antiproliferative Activity of this compound on Cancer Cell Lines (In Vitro Studies)
This compound has demonstrated antiproliferative activity on cancer cell lines in in vitro studies. nih.govresearchgate.net Research on the biosurfactant identified as iturin C3 showed antiproliferative effects at concentrations ranging from 0.1 to 0.8 mg/ml on cancer cell lines. nih.govresearchgate.net Other members of the iturin family, such as Iturin A, have been more extensively studied for their anticancer potential. Iturin A has been shown to hinder cell proliferation and induce apoptosis in various cancer cell lines, including human breast carcinoma cell lines (MCF-7 and MDA-MB-231), colon adenocarcinoma cell lines (HCT-15 and A549), and renal carcinoma cell lines (A498). jabonline.in Studies on Iturin A against hepatocellular carcinoma (HCC) cells in vitro revealed that it significantly inhibited tumor cell growth and induced apoptosis, autophagy, and paraptosis in a dose-dependent manner. nih.gov The amphiphilic nature of Iturin A appears critical for its activity. nih.gov
| Compound | Cancer Cell Lines Tested (Examples) | Antiproliferative Concentration Range (mg/ml) | Observed Effects (In Vitro) |
|---|---|---|---|
| Iturin C3 | Cancer cell lines (not specified) | 0.1 - 0.8 | Antiproliferative activity |
| Iturin A | MCF-7, MDA-MB-231, HCT-15, A549, A498, HepG2 | Varied by study/cell line | Inhibits proliferation, induces apoptosis, autophagy, paraptosis |
Note: Data for Iturin C3 is from a study on endophytic Bacillus sp. LLB-04. nih.govresearchgate.netData for Iturin A is from various studies on different cancer cell lines. jabonline.innih.gov
Role of this compound in Plant Biocontrol and Induced Host Defense Mechanisms
This compound, as a member of the iturin family of lipopeptides produced by beneficial Bacillus strains, plays a significant role in plant biocontrol and the induction of host defense mechanisms. nih.govbohrium.com These lipopeptides contribute to the plant-beneficial properties of Bacillus species, acting through mechanisms such as direct antibiosis against pathogens and the stimulation of induced systemic resistance (ISR) in plants. bohrium.com
Suppression of Soil-Borne Fungal Diseases (e.g., Root Rot, Damping-Off, Wilt)
Iturin compounds are known for their potent antifungal properties and their ability to suppress a range of fungal diseases, including those caused by soil-borne pathogens like Fusarium, Rhizoctonia, and Pythium species. nih.gov These pathogens are responsible for diseases such as root rot, damping-off, and wilt, which can significantly impact crop productivity. nih.govnih.govsapub.org Iturins impede fungal growth and reproduction by disrupting the fungal cell membrane, interfering with membrane processes, and inducing apoptosis. nih.gov Studies have shown that Bacillus subtilis strains producing iturin A and surfactin (B1297464) can suppress damping-off of tomato seedlings caused by Rhizoctonia solani. asm.orgscirp.org The presence of iturin A in the root zone soil of treated plants has been detected, supporting its role in disease suppression. scirp.org While Iturin A is frequently highlighted for its antifungal activity against soil-borne fungi like Gaeumannomyces graminis var. tritici and Fusarium graminearum nih.gov, this compound has also been implicated in antifungal activity against pathogens such as F. solani in studies of lipopeptides from Bacillus strains isolated from the rhizosphere of citrus trees. ulb.ac.be
Induction of Systemic Resistance (ISR) in Plants
Iturin family members are recognized as elicitors of induced systemic resistance (ISR) in plants. nih.govbohrium.commdpi.comscirp.orgcdnsciencepub.com ISR is a plant defense mechanism triggered by beneficial microbes, often in the rhizosphere, which enhances the plant's ability to defend itself against a broad spectrum of pathogens. nih.gov Iturin-mediated ISR has been reported in various plant species and against different pathogens. For instance, iturins have been shown to stimulate plant defenses in strawberry against Colletotrichum gloeosporioides, in chili pepper against Phytophthora capsici, and in grapevine against Botrytis cinerea. scirp.orgcdnsciencepub.comresearchgate.net Application of iturin A has been shown to activate the expression of defense genes, including PR1 and PDF1.2, through the salicylic (B10762653) acid and jasmonic acid signaling pathways, respectively. cdnsciencepub.commdpi.com The induction of defense-related enzymes such as chitinase, peroxidase, and β-1,3-glucanase has also been observed in plants treated with iturin A analogs. cdnsciencepub.comresearchgate.netmdpi.com The effectiveness of iturin in inducing ISR can depend on factors such as the plant organ treated and the concentration of the lipopeptide. frontiersin.org
Interactions with Plant Pathogens in the Rhizosphere
The rhizosphere, the area of soil directly influenced by plant roots, is a critical zone for interactions between plants, beneficial microbes, and plant pathogens. nih.govasm.org Bacillus strains residing in the rhizosphere can produce lipopeptides like this compound, which contribute to their biocontrol activity. bohrium.comulb.ac.beasm.org These lipopeptides can directly inhibit plant pathogens and also influence the microbial community structure in the rhizosphere, favoring a healthier state for the plant. asm.org Furthermore, interactions with plant pathogens can influence the production of iturins by Bacillus strains. Studies have shown that the presence of mycelia from certain plant pathogens, such as Botrytis cinerea, Mucor sp., Pythium ultimum, or Rhizoctonia solani, can lead to significantly higher production of iturin by Bacillus subtilis. researchgate.net This suggests a dynamic interaction where the presence of the pathogen can stimulate the production of the biocontrol agent's defensive compounds in the rhizosphere. The degradation of iturins by other microbes in the rhizosphere, such as Streptomyces venezuelae, can also occur, impacting the persistence and activity of these lipopeptides in the soil environment. nih.gov
Integration of this compound-based Biocontrol with Sustainable Agricultural Practices
The integration of this compound-based biocontrol agents into sustainable agricultural practices represents a promising avenue for managing plant diseases while minimizing environmental impact and reducing reliance on synthetic chemicals. This compound, a cyclic lipopeptide belonging to the iturin family, is primarily produced by Bacillus species, particularly Bacillus subtilis and related strains. nih.govresearchgate.netnih.gov These lipopeptides are known for their potent antifungal properties, which stem from their ability to disrupt fungal cell membranes. nih.govmdpi.commdpi.com
Sustainable agriculture emphasizes ecological balance, resource conservation, and reduced use of harmful inputs. mdpi.comfao.org this compound-producing Bacillus strains align well with these principles due to their natural origin, biodegradability, and multifaceted benefits to the agroecosystem. nih.govmdpi.comfrontiersin.org Beyond direct antifungal activity, these bacteria can act as plant growth-promoting rhizobacteria (PGPR), enhancing nutrient uptake, producing plant hormones, and inducing systemic resistance in plants. nih.govfrontiersin.orgresearchgate.netbohrium.comoup.commdpi.commdpi.com
Research findings highlight the potential of integrating this compound-based biocontrol into various sustainable practices:
Improved Soil Health: Iturin compounds contribute to soil restoration efforts by promoting soil health and fertility. nih.govoup.com They can improve soil structure, enhance nutrient availability, and stimulate the growth of beneficial soil microorganisms. nih.govoup.commdpi.com This aids in the remediation of contaminated soils by facilitating the breakdown and detoxification of pollutants and promoting the recovery of the soil ecosystem. nih.gov The metabolic activity of soil microbial communities has been shown to be stimulated by the application of cyclic lipopeptides (CLPs) like iturins, activating enzymes involved in the cycling of carbon, nitrogen, and phosphorus. researchgate.net
Enhanced Plant Growth and Defense: Iturin-based formulations show promise as biofertilizers or agents that promote plant growth. nih.govresearchgate.net They can facilitate seed germination, enhance root development, and activate plant immune responses, contributing to increased agricultural output and plant efficiency. nih.govresearchgate.netoup.com The ability of iturin chemicals to induce the plant's inherent defense systems is a key mechanism in their biocontrol activity. nih.gov
Compatibility with Integrated Pest Management (IPM): Iturin-based biocontrol agents can be effectively integrated with various control strategies, including cultural practices, the use of other biological control agents, and resistant crop varieties. nih.govmdpi.commdpi.comacs.org This integrated approach provides a holistic resolution for safeguarding plants and can lead to synergistic actions that effectively inhibit the growth and development of fungal infections. nih.govmdpi.com
Detailed research findings underscore the potential of this compound in sustainable agriculture. For instance, studies have investigated the levels of iturins on wheat spikes in field settings to understand their role in controlling Fusarium head blight. apsnet.org While initial greenhouse trials showed higher iturin levels, maintaining sufficient levels in the field over critical infection periods remains a focus for improving disease control. apsnet.org
Further research involves evaluating the effectiveness of Bacillus subtilis formulations, which produce iturins and other compounds, in suppressing diseases like Sclerotinia sclerotiorum on oilseed rape in field trials. cdnsciencepub.com These trials assess disease incidence, disease index, and plant biomass to demonstrate the commercial viability of such biocontrol agents. cdnsciencepub.com
The application of cell-free supernatants (CFSs) containing Iturin A and other metabolites from plant growth-promoting bacteria (PGPB) has also been explored for biocontrol against various fungal pathogens under greenhouse conditions. mdpi.com These studies provide data on the efficacy of these formulations in controlling diseases on different crops. mdpi.com
The role of cyclic lipopeptides, including iturin, in triggering induced systemic resistance (ISR) in plants against pathogens like Pyricularia oryzae in rice has been demonstrated in both potting soil and acid sulfate (B86663) soil conditions. mdpi.com Research using lipopeptide-deficient mutants of Bacillus velezensis has shown that both fengycin (B216660) and iturin are needed to elicit ISR. mdpi.com
While specific detailed data tables focusing solely on this compound in field trials are not extensively available in the provided snippets, the research on the broader iturin family and Bacillus strains producing these compounds provides strong evidence for their potential integration into sustainable agricultural practices. The data presented in the search results often combine the effects of different iturins or lipopeptides produced by a single strain.
However, the principles and findings regarding the antifungal activity, plant growth promotion, soil health improvement, and compatibility with IPM strategies demonstrated by Iturin-producing Bacillus species are directly applicable to understanding the role and potential of this compound in sustainable agriculture.
Below is an example of how research findings on the efficacy of Bacillus strains producing iturins against specific plant pathogens could be presented in a data table:
| Bacillus Strain | Key Lipopeptides Produced (including Iturin) | Target Plant Pathogen | Crop | Research Setting | Key Finding on Disease Control |
| B. amyloliquefaciens | Iturins, Fengycins, Surfactins | Fusarium graminearum | Wheat | Greenhouse/Field | Lower iturin levels in field correlated with reduced disease control compared to greenhouse. apsnet.org |
| B. subtilis Tu-100 | Iturins, Bacilysin | Sclerotinia sclerotiorum | Oilseed Rape | Field Trials | Significant reduction in disease incidence and increase in plant dry mass. cdnsciencepub.com |
| Bacillus spp. | Iturin A, Fengycin C, etc. | Rhizoctonia solani, Botrytis cinerea, Colletotrichum spp., Blumeria graminis | Various (e.g., Citrus limon, Fragaria × ananassa) | Greenhouse | Cell-free supernatants showed control of in planta disease. mdpi.com |
| B. velezensis RHF4.1–25 / GA1 | Iturin, Fengycin, Surfactin | Pyricularia oryzae | Rice | Potting/Acid Sulfate Soil | Iturin and Fengycin needed to elicit Induced Systemic Resistance. mdpi.com |
This table illustrates the type of data that supports the integration of iturin-producing bacteria into sustainable disease management strategies. The focus on specific strains, the lipopeptides they produce, the target pathogens, and the observed outcomes in different settings provides concrete evidence of their biocontrol potential within a sustainable framework.
The integration of this compound-based biocontrol agents is a dynamic area of research, with ongoing efforts to optimize formulations, understand their interactions within complex agroecosystems, and improve their efficacy and persistence in the field. apsnet.orgmdpi.com These efforts are crucial for realizing the full potential of this compound as a tool for sustainable agricultural development.
Future Research Directions and Methodological Advancements for Iturin C
Development of Novel Iturin C Derivatives and Analogs with Enhanced Bioactivity
Research into developing novel this compound derivatives and analogs is driven by the need to enhance its biological activity and specificity. The structural heterogeneity within the iturin family, arising from variations in the amino acid sequence and the length and branching of the β-amino fatty acid chain, provides a basis for designing new molecules with improved properties. This compound differs from Iturin A by a single amino acid substitution (Asp instead of Asn at position 1). d-nb.infocore.ac.uk Studies on other lipopeptides, such as Iturin A, have shown that modifications to the amino acid residues or the fatty acid chain can significantly impact antifungal and hemolytic activities. core.ac.uknih.gov For instance, Iturin A analogs with different fatty acid chain lengths (C13 to C17) exhibit varying levels of antifungal and plant growth-promoting effects. nih.govacs.org Future research will likely involve targeted modifications to the peptide ring or the lipid tail of this compound to create analogs with potentially stronger or more targeted bioactivity, building on the understanding of structure-activity relationships observed in other iturins. nih.govresearchgate.net The synthesis of Iturin A analogues containing alkylated cysteine residues has been explored to study the impact of stereochemistry on antifungal properties, providing a model for designing new analogues. researchgate.net
Advanced In Silico Studies for Rational Design and Target Identification
Advanced in silico studies, including computational modeling and simulation, are becoming increasingly important for the rational design of this compound derivatives and the identification of their biological targets. nih.govajmb.org While the complex structure of lipopeptides can pose challenges for computational studies, these methods offer a cost-effective way to understand drug design at the molecular level and predict binding interactions. ajmb.orgresearchgate.netnih.gov Molecular docking and molecular dynamics simulations can provide insights into how this compound and its analogs interact with target proteins or cell membranes. ajmb.orgresearchgate.net For example, in silico studies have predicted that Iturin A can interact with enzymes involved in fungal and bacterial cell wall synthesis, such as (1,3)-β-D-glucan synthase in Candida albicans and MurA protein in Salmonella typhimurium. mdpi.com Applying these advanced computational techniques to this compound can help predict the bioactivity of novel analogs before their synthesis, identify potential molecular targets in various pathogens or other biological systems, and elucidate the mechanisms of action. This rational design approach can significantly reduce the experimental effort and cost associated with developing new bioactive molecules. ajmb.orgresearchgate.net
Improving Fermentation Processes for Cost-Effective and High-Yield Production
Improving the fermentation processes is crucial for achieving cost-effective and high-yield production of this compound, which is essential for its wider application. mdpi.comnih.gov Optimization efforts focus on several aspects, including strain selection, genetic engineering, media composition, and fermentation parameters. mdpi.com Strategies such as optimizing carbon and nitrogen sources, trace elements, and oxygen availability have been shown to influence lipopeptide yield and productivity in Bacillus species. tandfonline.com Genetic manipulation of Bacillus strains has demonstrated significant enhancements in the production of Iturin A, with increases of up to 6.7-fold reported in recombinant strains. nih.govmdpi.commdpi.com Novel feeding strategies, such as stepwise glucose feeding in fed-batch fermentation, have also led to substantial increases in Iturin A concentration. nih.gov Future research will explore similar optimization strategies specifically for this compound production, including the use of low-cost substrates and the development of efficient bioreactor systems, such as biofilm reactors, which have shown potential for high-yield Iturin A production. researchgate.net
Real-Time Monitoring and Quantification of this compound in Complex Biological Systems
Developing methods for real-time monitoring and quantification of this compound in complex biological systems is essential for understanding its behavior and efficacy in various applications. Techniques such as high-performance thin-layer chromatography (HPTLC) and liquid chromatography-mass spectrometry (LC-MS/MS) have been used for the identification and quantification of iturins in culture samples. d-nb.inforesearchgate.net However, real-time monitoring in complex matrices like soil, plant tissues, or biological fluids presents greater challenges. Research into in vivo quantification systems, such as using fluorescent protein fusions to monitor the production of lipopeptide synthetase complexes, is being explored for other lipopeptides like surfactin (B1297464) and could potentially be adapted for this compound. researchgate.netmdpi.com Future advancements in analytical techniques and the development of specific probes or biosensors will enable more accurate and dynamic quantification of this compound in its active environment, providing valuable data for optimizing its application and understanding its interactions.
Comprehensive Studies on this compound Interactions with Diverse Microbial Communities
Comprehensive studies on this compound's interactions with diverse microbial communities are necessary to understand its ecological role and potential impact in various environments, particularly in the context of its use as a biocontrol agent or in applications involving complex microbial consortia. While Iturin A is known for its antifungal activity, the specific spectrum of activity and the nature of interactions of this compound with different bacteria, fungi, and other microorganisms require further investigation. mdpi.comresearchgate.net Research on plant-microbe interactions has shown that lipopeptides produced by Bacillus species can influence the composition and diversity of rhizosphere microbial communities. asm.org Future studies will delve into how this compound affects the structure and function of microbial communities in different settings, such as soil, plant surfaces, or industrial systems, and explore potential synergistic or antagonistic effects with other microbial metabolites.
Q & A
Q. How should researchers address potential biases in screening this compound mutants for industrial applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
